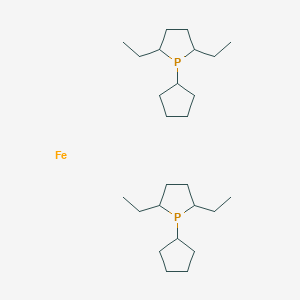![molecular formula C16H28NP B3068362 [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine CAS No. 415941-58-1](/img/structure/B3068362.png)
[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine
概要
説明
[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine: is an organophosphorus compound with the molecular formula C16H28NP . It is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a di-tert-butylphosphine group. This unique structure imparts specific chemical properties that make it valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine typically involves the reaction of 2-(N,N-Dimethylamino)phenylmagnesium bromide with di-tert-butylchlorophosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine can undergo oxidation reactions to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Substitution: Metal salts such as palladium(II) chloride or nickel(II) chloride are used in the presence of a base.
Coupling Reactions: Catalysts like palladium(0) or nickel(0) complexes are employed, often in the presence of a base like potassium carbonate or sodium tert-butoxide.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds, amines, and other coupled products.
科学的研究の応用
Chemistry:
Catalysis: [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Synthesis: It is employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates through its role in catalytic reactions.
Bioconjugation: It is utilized in the preparation of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Fine Chemicals: It is employed in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The primary mechanism by which [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine exerts its effects is through its role as a ligand in catalytic processes. The compound coordinates with metal centers to form metal-phosphine complexes, which are active catalysts in various chemical reactions. The dimethylamino group enhances the electron-donating ability of the phosphine, thereby stabilizing the metal center and facilitating catalytic activity. The molecular targets include transition metals such as palladium, nickel, and platinum, which are involved in key catalytic pathways.
類似化合物との比較
- [2-(N,N-Dimethylamino)phenyl]bis(tert-butyl)phosphine
- [4-(Dimethylamino)phenyl]bis(tert-butyl)phosphine
- [2-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine oxide
Uniqueness:
- Electron-Donating Ability: The presence of the dimethylamino group enhances the electron-donating ability of the phosphine, making it more effective in stabilizing metal centers.
- Steric Hindrance: The di-tert-butyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound in catalytic processes.
- Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile ligand in synthetic chemistry.
特性
IUPAC Name |
2-ditert-butylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPAGHACOIILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415941-58-1 | |
| Record name | 2-(Di-sec-butylphosphino)-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
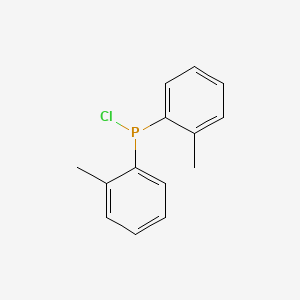
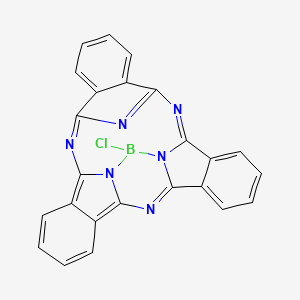
![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)
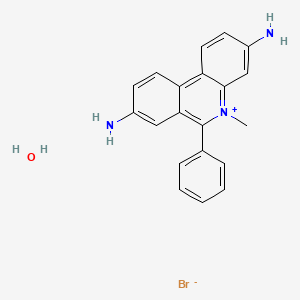
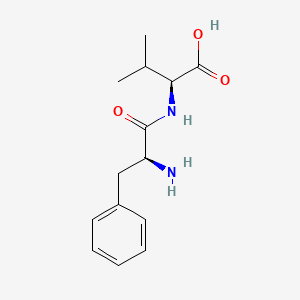
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
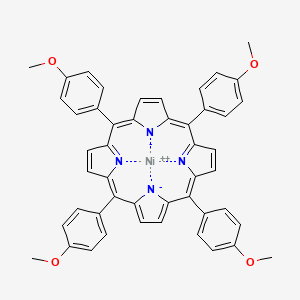
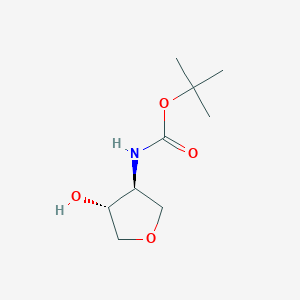
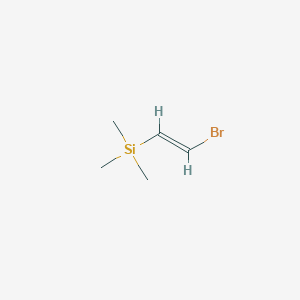
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B3068371.png)
